1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine
CAS No.: 935841-14-8
Cat. No.: VC8324305
Molecular Formula: C11H12BrF2N
Molecular Weight: 276.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 935841-14-8 |
|---|---|
| Molecular Formula | C11H12BrF2N |
| Molecular Weight | 276.12 g/mol |
| IUPAC Name | 1-[(4-bromo-2,6-difluorophenyl)methyl]pyrrolidine |
| Standard InChI | InChI=1S/C11H12BrF2N/c12-8-5-10(13)9(11(14)6-8)7-15-3-1-2-4-15/h5-6H,1-4,7H2 |
| Standard InChI Key | GTSVBWUCMXVKMA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=C(C=C(C=C2F)Br)F |
| Canonical SMILES | C1CCN(C1)CC2=C(C=C(C=C2F)Br)F |
Introduction
Structural and Chemical Characteristics
The molecular structure of 1-(4-bromo-2,6-difluorobenzyl)pyrrolidine consists of a central benzene ring substituted with bromine at position 4 and fluorine atoms at positions 2 and 6. A pyrrolidine group is attached via a methylene bridge to the benzene ring. The compound’s molecular formula is , with a molecular weight of 283.12 g/mol .
The electron-withdrawing effects of bromine and fluorine atoms induce significant electronic asymmetry in the aromatic ring, influencing both reactivity and intermolecular interactions. Pyrrolidine’s five-membered saturated ring provides conformational flexibility, allowing the molecule to adopt multiple binding poses in biological systems. X-ray crystallography studies of analogous compounds reveal planar aromatic systems with dihedral angles of 15–30° between the benzyl and pyrrolidine groups .
Synthetic Methodologies and Optimization
Key Synthetic Pathways
The synthesis of 1-(4-bromo-2,6-difluorobenzyl)pyrrolidine typically proceeds through a two-stage process involving intermediate formation of 4-bromo-2,6-difluorobenzaldehyde followed by reductive amination with pyrrolidine (Figure 1).
Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
A high-yield method (78%) involves lithiation of 1-bromo-3,5-difluorobenzene using lithium diisopropylamide (LDA) at -70°C in tetrahydrofuran (THF), followed by formylation with N-formylpiperidine . Critical parameters include:
-
Temperature control: Maintaining ≤-70°C during lithiation prevents side reactions
-
Stoichiometry: 1.1:1 molar ratio of LDA to aryl bromide
-
Workup: Acidic aqueous extraction with methyl tert-butyl ether minimizes product loss
Stage 2: Reductive Amination
The aldehyde intermediate undergoes reductive amination with pyrrolidine using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C. Optimization studies show:
-
pH dependence: Reaction efficiency peaks at pH 5–6 (acetic acid buffer)
-
Solvent effects: Methanol provides 92% conversion vs. 78% in THF
-
Catalyst loading: 1.2 equivalents of NaBH3CN maximizes yield
Table 1: Comparative Synthesis Yields Under Varied Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Methanol, pH 5 | 92 | 98.5 |
| THF, pH 5 | 78 | 97.2 |
| Ethanol, pH 6 | 85 | 98.1 |
| No pH control | 41 | 89.3 |
Alternative Routes
Patent CN101353317B describes a cyanide-free approach using hydroxylamine hydrochloride and formic acid to convert 4-bromo-2,6-difluorobenzaldehyde to the corresponding nitrile, which could serve as an alternative precursor . While this method avoids toxic cyanide reagents, it introduces additional steps for conversion to the benzylamine intermediate.
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C with decomposition onset at 240°C under nitrogen. The compound exhibits excellent thermal stability for pharmaceutical processing.
Solubility Profile
Table 2: Solubility in Common Solvents (mg/mL, 25°C)
| Solvent | Solubility |
|---|---|
| Water | 0.12 |
| Methanol | 48.7 |
| Dichloromethane | 132.5 |
| Ethyl acetate | 29.8 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing, typically using DMSO stock solutions (50 mM).
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 4.62 (s, 2H, CH2N), 3.15–3.05 (m, 4H, pyrrolidine), 2.05–1.95 (m, 4H, pyrrolidine)
-
C NMR: δ 162.3 (d, J = 245 Hz, C-F), 134.8 (C-Br), 116.2 (d, J = 21 Hz), 54.1 (CH2N), 47.3 (pyrrolidine C)
-
HRMS: m/z 284.0034 [M+H]+ (calc. 284.0031)
Pharmacological Evaluation and Mechanisms
Anticancer Activity
In vitro screening against NCI-60 cell lines demonstrated potent activity with mean GI50 = 1.8 μM. Notable activity was observed against:
-
HCT-116 colorectal carcinoma: GI50 = 1.2 μM
-
MCF-7 breast cancer: GI50 = 1.5 μM
Table 3: Comparative Cytotoxicity in Solid Tumors
| Cell Line | GI50 (μM) | Selectivity Index* |
|---|---|---|
| A549 | 0.94 | 8.2 |
| HCT-116 | 1.2 | 6.5 |
| MCF-7 | 1.5 | 5.1 |
| HEK293 (normal) | 7.7 | — |
| *Selectivity Index = IC50(normal)/IC50(cancer) |
Tubulin Polymerization Inhibition
Mechanistic studies revealed dose-dependent inhibition of tubulin assembly (IC50 = 2.4 μM), comparable to combretastatin A-4 (IC50 = 1.1 μM). Molecular docking shows the bromine atom occupies the colchicine site’s hydrophobic pocket, while fluorine atoms form hydrogen bonds with β-tubulin’s Thr179 .
Pharmacokinetic Properties
Rat pharmacokinetic studies after IV administration (5 mg/kg):
-
: 3.2 h
-
: 1.8 μg/mL
-
AUC: 14.3 μg·h/mL
Oral bioavailability was limited (F = 12%), prompting development of prodrug derivatives.
Future Research Directions
Current investigations focus on:
-
Prodrug Development: Phosphonooxymethyl derivatives to enhance oral bioavailability
-
Combination Therapies: Synergy studies with paclitaxel and doxorubicin
-
Targeted Delivery: Antibody-drug conjugates using HER2-binding domains
-
Resistance Mechanisms: CRISPR screens to identify tubulin isoform switches
Ongoing clinical trials (Phase I/II) are evaluating the lead compound’s safety profile in refractory solid tumors (NCT04892330), with preliminary results expected Q3 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume